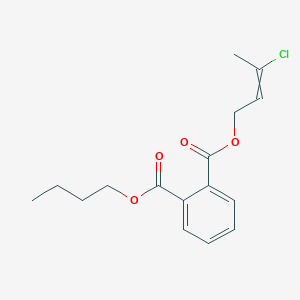![molecular formula C30H38O3 B14355659 4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) CAS No. 90179-52-5](/img/structure/B14355659.png)
4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby enhancing their stability and longevity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with formaldehyde and a phenolic compound under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl or acyl halides in the presence of a base like pyridine or triethylamine facilitate substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) has diverse applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the rubber and plastic industries to enhance the oxidation stability of materials.
Mechanism of Action
The antioxidant activity of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized through hydrogen bonding and electron delocalization.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4,6-dimethylphenol)
Uniqueness
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is unique due to its specific structural configuration, which provides enhanced antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, increasing its stability and effectiveness as an antioxidant.
Properties
CAS No. |
90179-52-5 |
|---|---|
Molecular Formula |
C30H38O3 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-tert-butyl-4-[[3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methyl]-2-hydroxyphenyl]methyl]-6-methylphenol |
InChI |
InChI=1S/C30H38O3/c1-18-12-20(16-24(26(18)31)29(3,4)5)14-22-10-9-11-23(28(22)33)15-21-13-19(2)27(32)25(17-21)30(6,7)8/h9-13,16-17,31-33H,14-15H2,1-8H3 |
InChI Key |
ICWBQZVTOBCGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CC2=C(C(=CC=C2)CC3=CC(=C(C(=C3)C)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


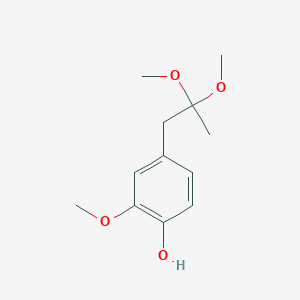
![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

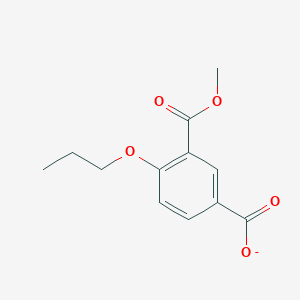
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
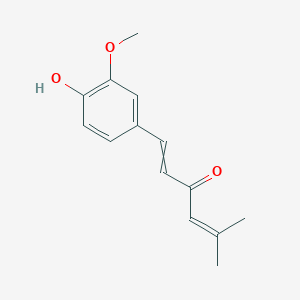
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
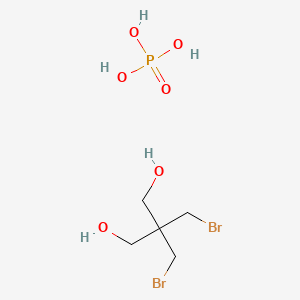

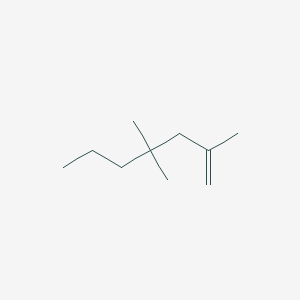
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
